5-(4-Bromophenyl)thiophene-2-carboxamide
Description
Properties
CAS No. |
62404-29-9 |
|---|---|
Molecular Formula |
C11H8BrNOS |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
LTXXWYCJDYSDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiophene-2-Carbonyl Chloride
The preparation of thiophene-2-carbonyl chloride (TCC ) is a critical precursor. A scalable method involves aerobic oxidation of 2-acetylthiophene (AcT ) to thiophene-2-carboxylic acid (TCA ), followed by chlorination:
Oxidation of 2-Acetylthiophene :
Chlorination of TCA :
Coupling with 4-Bromoaniline
The amidation step employs TCC and 4-bromoaniline under Schotten-Baumann conditions:
- Procedure :
- Dissolve 4-bromoaniline (1.0 equiv) in DCM.
- Add triethylamine (1.2 equiv) followed by TCC (1.0 equiv) at 0°C.
- Stir at room temperature for 18 hours.
- Workup :
- Quench with 1N HCl, extract with DCM, and purify via flash chromatography.
- Yield : 80–94%.
Table 1: Optimization of Direct Amidation
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | 94 | |
| Base | Triethylamine | 92 | |
| Temperature | 0°C → RT | 90 |
Cyclization-Based Strategies
Vilsmeier-Haack Formylation and Thiophene Ring Formation
A two-step approach constructs the thiophene ring from diketone intermediates:
Vilsmeier-Haack Reaction :
Cyclization with Mercaptoacetic Acid :
Table 2: Cyclization Method Performance
| Starting Material | Cyclizing Agent | Yield (%) | Reference |
|---|---|---|---|
| 2,3-Bis(4-BrPh)-chloroaldehyde | Mercaptoacetic acid | 82 | |
| 4-Methoxy-substituted diketone | 2-Mercaptoethanol | 68 |
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Each Approach
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amidation | High yield (90–94%), short steps | Requires handling of TCC |
| Cyclization | Builds thiophene core de novo | Multi-step, moderate yields |
| Suzuki Coupling | Regioselective, versatile | Costly catalysts, long reaction |
Analytical Characterization
Key spectral data for 5-(4-Bromophenyl)thiophene-2-carboxamide:
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
N-Bromosuccinimide (NBS): Commonly used for bromination.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophene derivatives .
Scientific Research Applications
5-(4-Bromophenyl)thiophene-2-carboxamide's applications span across several scientific disciplines, including pharmaceutical development, organic electronics, material science, biochemical research, and analytical chemistry . It is used as a precursor for bioactive molecules in medicinal chemistry due to its hydrazide functional group .
Applications
Pharmaceutical Development this compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially anticancer agents, because of its structural properties .
Organic Electronics The compound is utilized in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells . Another similar compound, 5-(4-Bromophenyl)thiophene-2-carboxylic acid, is also a key component in organic electronics, specifically in OLEDs and photovoltaic devices .
Material Science Researchers explore this compound in creating novel materials with specific electronic and optical properties, making it valuable for material innovation .
Biochemical Research Its capacity to interact with biological systems makes it a useful tool for studying enzyme activity and cellular processes, assisting in the discovery of new therapeutic targets .
Analytical Chemistry This chemical is employed in various analytical techniques like chromatography to help identify and quantify other compounds in complex mixtures .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Bromophenyl)thiophene-2-carboxamide is unique due to the presence of both the bromophenyl and carboxamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Q & A
Q. What are the standard synthetic routes for preparing 5-(4-Bromophenyl)thiophene-2-carboxamide, and what critical parameters influence reaction yield?
- Methodological Answer : A common route involves coupling 4-bromophenylboronic acid with thiophene-2-carboxamide precursors via Suzuki-Miyaura cross-coupling, which requires palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like THF/water . Key parameters include:
- Temperature : Optimal reaction temperatures (80–100°C) balance yield and side-product formation.
- Catalyst loading : 1–5 mol% Pd to minimize cost and residual metal contamination.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product from unreacted bromophenyl intermediates .
Yield optimization may require iterative adjustments to stoichiometry and reaction time.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR spectroscopy : Confirm regiochemistry via NMR (e.g., thiophene proton splitting patterns) and NMR (carbonyl signal at ~165 ppm) .
- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.98 for C₁₁H₈BrNOS).
- Melting point : Compare observed mp (e.g., 120–122°C) with literature values to assess crystallinity and purity .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different batches of this compound?
- Methodological Answer : Contradictions may arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or unreacted bromophenyl intermediates (e.g., ethyl esters) can inhibit biological targets. Perform LC-MS to identify and quantify impurities .
- Crystallinity : Batch-dependent polymorphism affects solubility. Use X-ray diffraction (XRD) or DSC to compare crystalline forms .
- Protocol standardization : Ensure consistent cell culture conditions (e.g., serum-free media to avoid protein binding) and dose-response metrics (e.g., IC₅₀ calculations) .
Q. What strategies optimize regioselectivity in bromophenyl substitution during the synthesis of thiophene-2-carboxamide derivatives?
- Methodological Answer : To favor para-substitution over ortho/meta:
- Directing groups : Introduce electron-withdrawing groups (e.g., -COOEt) on the thiophene ring to direct electrophilic bromination .
- Catalyst screening : Test Pd/XPhos systems for enhanced cross-coupling selectivity with sterically hindered aryl halides .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize reaction pathways .
Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- Electrostatic potential maps : Generate using software like Avogadro to identify electron-deficient regions (e.g., para to bromine) susceptible to SNAr .
- Hammett constants : Apply σ⁻ values to predict substituent effects on reaction rates (e.g., electron-withdrawing groups enhance SNAr) .
- Docking studies : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. Why do solubility measurements of this compound vary significantly across studies?
- Methodological Answer : Discrepancies stem from:
- Solvent polarity : Use standardized solvents (e.g., DMSO for stock solutions) and report concentrations in molarity, not % w/v.
- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in aqueous buffers, which reduce apparent solubility .
- pH effects : Ionizable groups (e.g., carboxamide) require buffered systems (pH 7.4) for reproducible measurements .
Experimental Design Considerations
Q. What precautions are necessary when scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer :
- Exothermic reactions : Use jacketed reactors with temperature control to manage heat from Pd-catalyzed couplings .
- Residual solvents : Ensure <5000 ppm via rotary evaporation followed by lyophilization (for DMSO) .
- Toxicology screening : Assess genotoxicity (Ames test) and hepatotoxicity (ALT/AST assays) before animal dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
